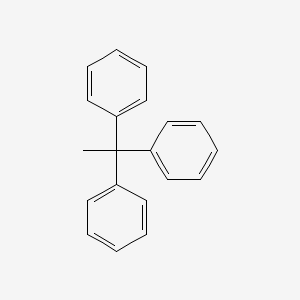
1,1,1-Triphenylethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Triphenylethane is an organic compound with the molecular formula C20H18 . It is characterized by a central ethane backbone substituted with three phenyl groups. This compound is notable for its unique structural properties and its applications in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1-Triphenylethane can be synthesized through the alkylation of benzene with chloroform in the presence of aluminum chloride as a catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Friedel-Crafts alkylation remains a fundamental approach in laboratory settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1-Triphenylethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triphenylmethanol.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Triphenylmethanol.
Reduction: Various hydrocarbons depending on the extent of reduction.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
1,1,1-Triphenylethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its interactions with biological molecules and potential biochemical applications.
Medicine: Investigated for its potential therapeutic properties and interactions with pharmaceutical compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1,1-Triphenylethane involves its interaction with various molecular targets. Its phenyl groups can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s behavior in chemical and biological systems .
Comparaison Avec Des Composés Similaires
Triphenylmethane: Similar in structure but lacks the ethane backbone.
Triphenylethylene: Contains a double bond in the ethane backbone.
Triphenylmethanol: An oxidized form of 1,1,1-Triphenylethane.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
5271-39-6 |
|---|---|
Formule moléculaire |
C20H18 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
1,1-diphenylethylbenzene |
InChI |
InChI=1S/C20H18/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |
Clé InChI |
QIDUHGHFWAMMPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





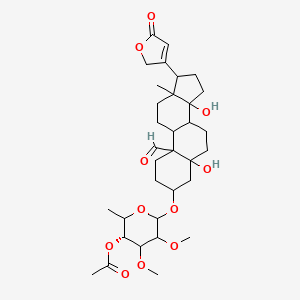

![14-phenyl-11-(4-phenylbenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11941017.png)

![Methyl (1R,3R,3AR,6R,6AR)-6-acetyl-3-{[tert-butyl(dimethyl)silyl]oxy}octahydro-1-pentalenecarboxylate](/img/structure/B11941031.png)
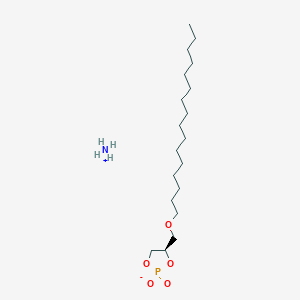
![2-azaniumylethyl [(2R)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11941050.png)
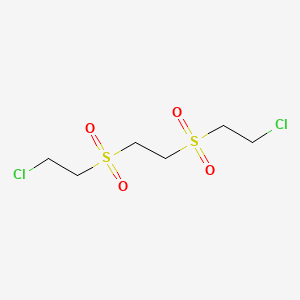
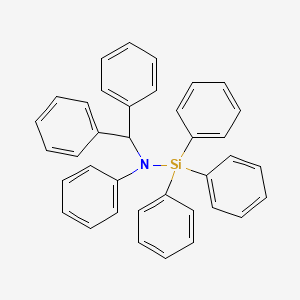
![Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]-](/img/structure/B11941089.png)

